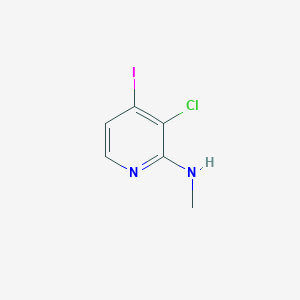
3-chloro-4-iodo-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6ClIN2 and a molecular weight of 268.48 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 3-chloro-4-iodo-N-methylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 3-chloro-4-iodopyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-chloro-4-iodo-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "3-chloro-4-iodo-N-methylpyridin-2-amine":
Note: It's important to note that the search results primarily discuss compounds with similar structures, not specifically "this compound" itself. Therefore, the information below is based on the applications of structurally related compounds.
Scientific Research Applications
- Medicinal Chemistry :
- It can be used as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
- The presence of halogen substituents, like chlorine and iodine, can enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
- Material Science :
- It can be utilized in developing novel materials with specific electronic properties.
- Biological Studies :
- It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
- Industrial Applications :
- It can be employed in the synthesis of agrochemicals and specialty chemicals.
- Antimicrobial Activity :
- Research suggests that compounds similar to this one may exhibit significant antimicrobial properties, particularly against bacterial infections. For example, one similar compound showed 91.95% inhibition against Escherichia coli.
Reactions
6-chloro-4-iodo-N-methylpyridin-3-amine can undergo various chemical reactions:
- Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Green Chemistry
Mechanism of Action
The mechanism of action of 3-chloro-4-iodo-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-4-iodo-N-methylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
- 3-chloro-4-bromo-N-methylpyridin-2-amine
- 3-chloro-4-fluoro-N-methylpyridin-2-amine
- 3-chloro-4-iodopyridine
These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications.
Biological Activity
3-Chloro-4-iodo-N-methylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase SHP2. This enzyme plays a crucial role in various signaling pathways associated with cancer and other diseases. This article explores the biological activity of this compound, synthesizing findings from several research studies and patents.
Molecular Formula : C₆H₈ClI N
Molecular Weight : 227.5 g/mol
Structure : The compound features a pyridine ring substituted with chlorine and iodine atoms, which are critical for its biological activity.
Inhibition of SHP2
Research indicates that this compound serves as a potent inhibitor of SHP2, which is implicated in oncogenic signaling pathways. The inhibition of SHP2 can disrupt cellular proliferation and survival mechanisms, making it a promising candidate for cancer therapy.
- Mechanism of Action :
- Therapeutic Applications :
Case Studies
Several studies have reported on the efficacy of SHP2 inhibitors, including this compound:
- Study on Cancer Cell Lines :
- Animal Models :
Synthesis and Yield
The synthesis of this compound has been reported with notable yields:
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
3-chloro-4-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-9-6-5(7)4(8)2-3-10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
JZUUZNTUTJOJES-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















